molecular formula C13H14N2O B2908752 1-Benzoylpiperidine-4-carbonitrile CAS No. 198554-64-2

1-Benzoylpiperidine-4-carbonitrile

Cat. No.: B2908752
CAS No.: 198554-64-2
M. Wt: 214.268
InChI Key: CLWXQKZBRBRSOE-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carbonitrile is a heterocyclic organic compound featuring a piperidine ring substituted at the 1-position with a benzoyl group (C₆H₅C=O) and at the 4-position with a carbonitrile group (C≡N).

Properties

IUPAC Name

1-benzoylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWXQKZBRBRSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions typically include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.

Industrial Production Methods: Industrial production of 1-Benzoylpiperidine-4-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of benzoylpiperidine oxides.

    Reduction: Formation of benzoylpiperidine amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzoylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzoylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Differences Reference
1-Benzoylpiperidine-4-carbonitrile C₁₃H₁₂N₂O 1-Benzoyl, 4-carbonitrile Parent compound; limited availability
1-Benzyl-4-((2-chlorophenyl)amino)-... C₁₉H₁₉ClN₄ 1-Benzyl, 4-(2-chloroaniline), CN Halogenated aromatic substituent
1-Benzyl-4-(butylamino)-... C₁₇H₂₄N₄ 1-Benzyl, 4-butylamino, CN Aliphatic amino group
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile C₁₈H₂₃N₃ Bipiperidine, 1-benzyl, 4'-CN Conformational complexity
1-Benzyl-4-piperidinecarboxaldehyde C₁₃H₁₇NO 1-Benzyl, 4-CHO Electrophilic aldehyde group

Research Implications

  • Pharmacological Potential: Compounds with halogenated or methylated aromatic substituents (e.g., ) may exhibit enhanced target affinity due to hydrophobic or halogen-bonding interactions.
  • Synthetic Utility : The carbonitrile group in 1-Benzoylpiperidine-4-carbonitrile and its analogues serves as a versatile handle for further functionalization (e.g., reduction to amines or conversion to tetrazoles).

Biological Activity

1-Benzoylpiperidine-4-carbonitrile (CAS No. 198554-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-Benzoylpiperidine-4-carbonitrile consists of a piperidine ring substituted with a benzoyl group and a cyano group. The molecular formula is C13H14N2C_{13}H_{14}N_{2}, and it exhibits properties typical of piperidine derivatives, including metabolic stability due to the benzoylpiperidine fragment .

The biological activity of 1-benzoylpiperidine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as a GlyT1 inhibitor, which is being investigated for the treatment of schizophrenia. The compound modulates neurotransmitter levels by inhibiting glycine transport, leading to increased synaptic glycine concentrations.

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites or allosteric sites on enzymes, modulating their activity.
  • Signal Transduction : Interacts with receptors to influence various signaling pathways, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that derivatives of 1-benzoylpiperidine-4-carbonitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit the growth of breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

Cell Line IC50 Value (µM)
MDA-MB-23119.9
MCF-775.3
COV318Varies
OVCAR-3Varies

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways. This makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-benzoylpiperidine-4-carbonitrile:

  • GlyT1 Inhibition : A study focused on the development of new GlyT1 inhibitors revealed that benzoylpiperidine derivatives could effectively increase glycine levels, which may enhance NMDA receptor activity, crucial in treating schizophrenia .
  • Antiproliferative Activity : A comparative analysis showed that modifications to the benzoylpiperidine structure significantly enhanced its potency against various cancer cell lines. For example, one derivative exhibited an IC50 value as low as 0.84 µM against specific cancer targets .
  • Molecular Docking Studies : Molecular docking has been employed to understand how these compounds interact at the molecular level with their targets, guiding further structural modifications for improved efficacy .

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